Sakacin P and Sakacin 674 are bacteriocins produced by specific strains of Lactobacillus sake, a species of lactic acid bacteria. Sakacin P is a small, heat-stable, ribosomally synthesized peptide known for its ability to inhibit the growth of various Gram-positive bacteria, particularly Listeria monocytogenes. It is encoded by a gene cluster that includes several key genes responsible for its synthesis and immunity mechanisms. In contrast, Sakacin 674, also produced by Lactobacillus sake, consists of 43 amino acids and shares similar antimicrobial properties against Listeria monocytogenes.
Both bacteriocins are derived from strains of Lactobacillus sake, specifically Lactobacillus sake Lb674 for Sakacin P and Lb764 for Sakacin 674. They belong to the class of bacteriocins known as lantibiotics, which are characterized by their ribosomal synthesis and post-translational modifications. The classification of these compounds is primarily based on their structure, mechanism of action, and the organisms that produce them.
The synthesis of Sakacin P is regulated by a gene cluster that includes six consecutive genes: sppK, sppR, sppA, spiA, sppT, and sppE. These genes are transcribed in the same direction and are essential for the production of Sakacin P. The regulatory operon involves a peptide pheromone-based quorum-sensing system that activates the expression of these genes when the bacterial population reaches a certain density. The genes encode proteins involved in the synthesis (sppA), immunity (spiA), and transport (sppT) of Sakacin P .
For Sakacin 674, purification involves techniques such as ammonium sulfate precipitation and chromatography to isolate the bacteriocin from the producing strain. The complete amino acid sequence was determined using Edman degradation methods .
Sakacin P is characterized by its small molecular size and stability under heat treatment. The specific structure includes a series of amino acids that form a compact peptide with antimicrobial activity. The precise molecular weight and sequence details are crucial for understanding its function.
Sakacin 674 consists of 43 amino acid residues, with a specific sequence that contributes to its inhibitory effects against target bacteria . The structural analysis indicates that both bacteriocins exhibit characteristics typical of lantibiotics, including post-translational modifications.
The primary chemical reaction involving Sakacin P is its interaction with target bacterial membranes, leading to cell lysis or inhibition of growth. This mechanism involves binding to specific receptors on the surface of susceptible bacteria, disrupting their cellular functions.
For Sakacin 674, similar mechanisms are observed where it interferes with cell wall synthesis or membrane integrity in target organisms like Listeria monocytogenes. Detailed studies on these reactions provide insights into how these bacteriocins exert their antimicrobial effects .
The mechanism of action for both Sakacin P and Sakacin 674 primarily involves binding to lipid II, a key component in bacterial cell wall biosynthesis. This binding prevents the proper formation of peptidoglycan layers in Gram-positive bacteria, ultimately leading to cell death. Additionally, the bacteriocins may induce pore formation in bacterial membranes, further contributing to their antimicrobial activity .
Both compounds exhibit antimicrobial properties against various Gram-positive bacteria, making them valuable in food preservation and safety applications .
Sakacin P and Sakacin 674 have significant applications in food microbiology due to their ability to inhibit pathogenic bacteria such as Listeria monocytogenes. They are utilized in:
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